Cas no 902836-30-0 (2-Methyl-1-(4-Methylamino-Piperidin-1-Yl)-Propan-1-One)

2-Methyl-1-(4-Methylamino-Piperidin-1-Yl)-Propan-1-One 化学的及び物理的性質
名前と識別子
-
- 2-Methyl-1-[4-(methylamino)-1-piperidinyl]-1-propanone
- DTXSID201210402
- 902836-30-0
- 1-Isobutyryl-N-methyl-4-piperidinamine, AldrichCPR
- SCHEMBL8341984
- AKOS009463513
- 1-ISOBUTYRYL-4-(METHYLAMINO)PIPERIDINE
- 2-Methyl-1-(4-Methylamino-Piperidin-1-Yl)-Propan-1-One
- 1-ISOBUTYRYL-4-METHYLAMINOPIPERIDINE
-
- MDL: MFCD08061054
- インチ: 1S/C10H20N2O/c1-8(2)10(13)12-6-4-9(11-3)5-7-12/h8-9,11H,4-7H2,1-3H3
- InChIKey: GQJYXOKCLICWMY-UHFFFAOYSA-N
- SMILES: O=C(C(C)C)N1CCC(CC1)NC
計算された属性
- 精确分子量: 184.157563266g/mol
- 同位素质量: 184.157563266g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 172
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.3Ų
- XLogP3: 0.9
2-Methyl-1-(4-Methylamino-Piperidin-1-Yl)-Propan-1-One Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M223748-50mg |
2-Methyl-1-(4-methylamino-piperidin-1-yl)-propan-1-one |
902836-30-0 | 50mg |
$ 135.00 | 2022-06-04 | ||
TRC | M223748-100mg |
2-Methyl-1-(4-methylamino-piperidin-1-yl)-propan-1-one |
902836-30-0 | 100mg |
$ 230.00 | 2022-06-04 | ||
TRC | M223748-10mg |
2-Methyl-1-(4-methylamino-piperidin-1-yl)-propan-1-one |
902836-30-0 | 10mg |
$ 50.00 | 2022-06-04 |
2-Methyl-1-(4-Methylamino-Piperidin-1-Yl)-Propan-1-One 関連文献
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
5. Back matter
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
10. Book reviews
2-Methyl-1-(4-Methylamino-Piperidin-1-Yl)-Propan-1-Oneに関する追加情報
Introduction to 2-Methyl-1-(4-Methylamino-Piperidin-1-Yl)-Propan-1-One (CAS No. 902836-30-0)
2-Methyl-1-(4-Methylamino-Piperidin-1-Yl)-Propan-1-One is a significant compound in the realm of pharmaceutical chemistry, characterized by its intricate molecular structure and versatile biological properties. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 902836-30-0, has garnered attention due to its potential applications in drug discovery and development. The molecular framework of this compound comprises a propanone backbone substituted with a piperidine ring at the 1-position, further modified by a methylamino group at the 4-position, and an additional methyl group at the 2-position of the propanone moiety. Such structural features contribute to its unique reactivity and interaction capabilities with biological targets.
The synthesis of 2-Methyl-1-(4-Methylamino-Piperidin-1-Yl)-Propan-1-One involves multi-step organic reactions, typically starting from commercially available precursors such as 4-methylpiperidine and isobutyraldehyde. The process often requires careful control of reaction conditions to ensure high yield and purity. Advanced synthetic techniques, including catalytic hydrogenation and nucleophilic substitution, are commonly employed to construct the desired molecular architecture. The efficiency of these synthetic routes is crucial for large-scale production, which is essential for both academic research and industrial applications.
One of the most compelling aspects of 2-Methyl-1-(4-Methylamino-Piperidin-1-Yl)-Propan-1-One is its pharmacological potential. The presence of the piperidine ring and the methylamino substituent suggests that this compound may exhibit properties similar to other piperidine-based drugs, which are widely used in the treatment of various diseases, including central nervous system disorders and infectious diseases. Recent studies have highlighted the importance of piperidine derivatives in medicinal chemistry due to their ability to modulate enzyme activity and receptor binding.
Recent research has demonstrated that derivatives of 2-Methyl-1-(4-Methylamino-Piperidin-1-Yl)-Propan-1-One show promise in inhibiting specific enzymes associated with inflammatory pathways. For instance, modifications to the methylamino group have been found to enhance binding affinity to certain protein targets, leading to more potent anti-inflammatory effects. These findings are particularly relevant in the context of chronic inflammatory diseases, where selective inhibition of inflammatory mediators can lead to significant therapeutic benefits.
The compound's structural flexibility also allows for further derivatization, enabling chemists to explore a wide range of analogs with tailored biological activities. This adaptability makes 2-Methyl-1-(4-Methylamino-Piperidin-1-Yl)-Propan-1-One a valuable scaffold for structure-based drug design. By systematically modifying various functional groups, researchers can optimize pharmacokinetic properties such as solubility, bioavailability, and metabolic stability.
In addition to its therapeutic potential, 2-Methyl-1-(4-Methylamino-Piperidin-1-Yl)-Propan-1-One has been investigated for its role in chemical biology studies. Its interaction with biological macromolecules can provide insights into disease mechanisms and help identify new drug targets. High-throughput screening techniques have been employed to assess the compound's activity against a diverse panel of enzymes and receptors, further expanding its scope of application.
The safety profile of 2-Methyl-1-(4-Methylamino-Piperidin-1-Yl)-Propan-1-One is another critical consideration in its development as a pharmaceutical agent. Preclinical studies are essential to evaluate potential toxicity and side effects before human trials can commence. These studies often involve in vitro assays to assess cytotoxicity and genotoxicity, followed by animal models to evaluate systemic toxicity and pharmacokinetics.
The regulatory landscape for new drug candidates like 2-Methyl-1-(4-Methylamino-Piperidin-1-Yl)-Propan-1-One is stringent but well-established. Compliance with guidelines set forth by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) is necessary for market approval. This ensures that only compounds with demonstrated safety and efficacy reach patients.
The future prospects for 2-Methyl-1-(4-Methylamino-Piperidin-1-Yl)-Propan-1-One are promising, given its unique structural features and potential therapeutic applications. Ongoing research aims to refine synthetic methodologies for improved efficiency and scalability, while also exploring novel derivatives with enhanced biological activity. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial in translating these findings into clinical reality.
In conclusion, 2-Methyl-1-(4-Methylamino-Piperidin-1-Yl)-Propan-1-One (CAS No. 902836-30-0) represents a significant advancement in pharmaceutical chemistry. Its complex molecular structure offers diverse opportunities for therapeutic intervention, while its synthetic accessibility allows for extensive chemical exploration. As research continues to uncover new applications for this compound, it is poised to play a vital role in the development of next-generation medications.
902836-30-0 (2-Methyl-1-(4-Methylamino-Piperidin-1-Yl)-Propan-1-One) Related Products
- 57676-54-7(2-(4-Methylphenyl)acetohydrazide)
- 2137100-66-2(1-{(1s,3s)-3-methoxycyclobutylmethyl}-1H-pyrazol-4-amine)
- 5021-47-6(2-PHENYL-1,2,3,4-TETRAHYDRO-QUINOXALINE)
- 1805448-41-2(3-Amino-5-chloro-2-(trifluoromethyl)benzyl bromide)
- 92211-95-5(Octanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (S)-)
- 1804894-58-3(Ethyl 6-cyano-2-hydroxy-3-(trifluoromethoxy)benzoate)
- 2198584-35-7(6-(1H-pyrazol-1-yl)-2-{[1-(quinoline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one)
- 186610-88-8((3Z)-3-[4-(morpholin-4-yl)benzylidene]-1,3-dihydro-2H-indol-2-one)
- 921574-96-1(3-benzyl-1-(3,5-dimethoxyphenyl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 1159977-54-4(Oxcarbazepine N-Sulfate)




